Cyclohexanemethanol
Overview
Description
Cyclohexylmethanol is an organic compound with the chemical formula C₇H₁₄O. It consists of a cyclohexane ring functionalized with a hydroxymethyl group. This compound is a colorless liquid, although commercial samples can sometimes appear yellow. Cyclohexylmethanol is known for its mild alcohol-like odor and is used in various chemical applications .
Scientific Research Applications
Cyclohexylmethanol has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Cyclohexylmethanol is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of certain medicinal compounds.
Industry: Cyclohexylmethanol is used in the production of fragrances, flavors, and as a solvent in various industrial processes
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Cyclohexylmethanol is an organic compound with the formula C6H11−CH2−OH . It is a cyclohexane ring functionalized with an alcohol, specifically a hydroxymethyl group
Biochemical Pathways
It can be produced in two steps starting with the hydroformylation of cyclohexene . This process also gives cyclohexane, resulting from hydrogenation . The resulting cyclohexanecarboxaldehyde is then hydrogenated to give the alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylmethanol can be synthesized through several methods. One common laboratory method involves the hydroformylation of cyclohexene, followed by hydrogenation. The hydroformylation process converts cyclohexene to cyclohexanecarboxaldehyde, which is then hydrogenated to yield cyclohexylmethanol .
Industrial Production Methods: Industrially, cyclohexylmethanol is produced using similar methods but on a larger scale. The hydroformylation process is typically catalyzed by rhodium complexes, and the subsequent hydrogenation is carried out under high pressure and temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethanol undergoes various chemical reactions, including:
Oxidation: Cyclohexylmethanol can be oxidized to cyclohexanone or cyclohexanecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to cyclohexylmethane using strong reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid
Reduction: Cyclohexylmethane
Substitution: Cyclohexyl chloride, cyclohexyl bromide
Comparison with Similar Compounds
Cyclohexylmethanol can be compared with other similar compounds such as:
Cyclohexanol: Unlike cyclohexylmethanol, cyclohexanol has a hydroxyl group directly attached to the cyclohexane ring. Cyclohexanol is more commonly used as a solvent and in the production of nylon.
Cyclohexanone: This compound is an oxidized form of cyclohexylmethanol and is widely used as a solvent and in the production of adipic acid, a precursor for nylon.
Cyclohexanecarboxylic acid: This is another oxidized form of cyclohexylmethanol and is used in the synthesis of various organic compounds
Cyclohexylmethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
cyclohexylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSAZBXXNIABDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059212 | |
Record name | Cyclohexanemethanol | |
Source | EPA DSSTox | |
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Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a mild camphor odor; [Merck Index] Colorless viscous liquid; [Alfa Aesar MSDS] | |
Record name | Cyclohexylcarbinol | |
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CAS No. |
100-49-2 | |
Record name | Cyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexylcarbinol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100492 | |
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Record name | Cyclohexylmethanol | |
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Record name | Cyclohexanemethanol | |
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Record name | Cyclohexanemethanol | |
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Record name | Cyclohexylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.598 | |
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Record name | CYCLOHEXANEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VDR6634UG | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for cyclohexylmethanol?
A1: Cyclohexylmethanol (C7H14O) has a molecular weight of 114.18 g/mol. Spectroscopic characterization data includes 1H NMR, 13C NMR [, , ], and MS []. Additionally, FTIR and Raman spectroscopy have been used to analyze its monomer and dimer forms, providing insights into its hydrogen bonding and dispersion interactions [, ].
Q2: How does the structure of cyclohexylmethanol influence its conformational flexibility?
A2: Cyclohexylmethanol exhibits conformational flexibility due to rotations around the C-C bond connecting the cyclohexyl ring and the methanol group []. This flexibility plays a crucial role in its aggregation behavior, affecting how it forms hydrogen bonds and interacts through London dispersion forces.
Q3: How do London dispersion forces impact the aggregation of cyclohexylmethanol?
A3: London dispersion forces significantly impact how cyclohexylmethanol molecules aggregate, particularly in its dimer formations. Research suggests that these interactions can sometimes compete with hydrogen bonding, leading to cooperative OH···OH···π patterns being sacrificed to optimize σ-π dispersion interactions [].
Q4: How does cyclohexylmethanol interact with liver alcohol dehydrogenase (LADH)?
A4: Studies using benzyl alcohol derivatives, including cyclohexylmethanol, as substrates for LADH showed that the benzene ring's electron-withdrawing effect results in lower pre-steady-state rate constants compared to ethanol []. This suggests that the presence of the cyclohexyl ring in cyclohexylmethanol influences its binding and oxidation kinetics with LADH.
Q5: Does stereochemistry play a role in the metabolic fate of cyclohexylmethanol in rabbits?
A5: While cyclohexylmethanol itself lacks a chiral center, its metabolic fate in rabbits suggests stereospecificity. Unlike methylcyclohexanols, which are primarily excreted as glucuronides, cyclohexylmethanol undergoes aromatization to benzoic acid and hippuric acid []. This difference highlights the influence of the cyclohexyl ring structure on its metabolic pathway.
Q6: Can cyclohexylmethanol be used as a chiral resolving agent?
A6: Although not directly used as a resolving agent, cyclohexylmethanol is structurally related to (1R,2S)-2-(benzylamino)cyclohexylmethanol, a compound employed in the optical resolution of (1S,2R)-2-(3-methoxybenzyl)succinic acid. This resolved acid serves as a key intermediate in synthesizing (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, a compound with pharmaceutical relevance [, ].
Q7: How does the ring size in alicyclic alcohols affect their liquid crystal behavior?
A7: Studies on liquid crystals incorporating cyclopropylmethanol, cyclobutylmethanol, cyclopentylmethanol, and cyclohexylmethanol as terminal groups revealed a relationship between ring size and mesogenic properties []. Smaller rings, like cyclopropyl and cyclobutyl, tended to favor nematic phases, while larger rings, like cyclohexyl, promoted smectic C phases.
Q8: Can cyclohexylmethanol be used in asymmetric synthesis?
A8: While cyclohexylmethanol itself is not chiral, its use in the synthesis of (1R,2S)-2-(benzylamino)cyclohexylmethanol, which is a chiral resolving agent, demonstrates its potential utility in asymmetric synthesis strategies [, ].
Q9: What is the behavior of cyclohexylmethanol in binary mixtures with other solvents?
A9: While specific studies focusing on binary mixtures of cyclohexylmethanol are limited within the provided context, research on similar cyclic alcohols suggests that their behavior in such mixtures can significantly impact their properties and applications. For instance, studies on adamantane derivatives with cyclohexylmethanol and 1-heptanol revealed insights into molecular interactions and non-ideality, providing valuable data for potential applications in high energy-density hydrocarbon fuels [].
Q10: How does cyclohexylmethanol react with boron trichloride?
A12: Cyclohexylmethanol reacts with boron trichloride to form the corresponding dichloroborinates (alkoxydichloroboranes) []. Upon thermal decomposition, these intermediates yield a mixture of halide isomers, indicating that ring expansion and 1,2-hydride shifts occur during the reaction.
Q11: How does the reactivity of cyclohexylmethanol with boron trichloride compare to other cyclic alcohols?
A13: Compared to secondary cyclic alcohols lacking ring substituents or those with only a 1-substituent, cyclohexylmethanol reacts less rapidly with boron trichloride. This difference in reactivity suggests that the steric hindrance imposed by the cyclohexyl ring plays a role in the reaction kinetics [].
Q12: Has cyclohexylmethanol been used in cellulose derivatization reactions?
A14: While not directly used in cellulose derivatization, studies focusing on the uncatalyzed esterification of cellulose under homogeneous reaction conditions, including the use of cyclohexylmethanol as a model compound, provide insights into the factors influencing the degree of biopolymer substitution []. These findings contribute to a better understanding of cellulose modification strategies for various applications.
Q13: How does cyclohexylmethanol behave in the presence of strong and weak electrolytes?
A15: Investigations into the impact of various electrolytes on lyotropic mixtures have explored the use of cyclohexylmethanol as a dopant []. These studies revealed that cyclohexylmethanol, possessing only an -OH group, did not significantly influence the stabilization of different nematic phases.
Q14: What is the role of cyclohexylmethanol in studies on thianthrene cation radical reactions?
A16: Cyclohexylmethanol has been employed as a reactant in investigations exploring the reactivity of thianthrene cation radical perchlorate (Th•+ClO4-) with acyclic and cyclic alcohols []. These studies shed light on the reaction mechanisms and product distributions, highlighting the importance of understanding the interactions of such reactive species with alcohols like cyclohexylmethanol.
Q15: What are the potential applications of cyclohexylmethanol in the context of high energy-density hydrocarbon fuels?
A17: Research investigating the physicochemical properties of binary mixtures containing cyclohexylmethanol, such as density, viscosity, and refractive index, aims to provide fundamental data for understanding the properties of such mixtures as potential components for new high energy-density hydrocarbon fuels []. This highlights the importance of exploring the potential of cyclohexylmethanol and similar compounds in developing alternative fuel sources.
Q16: How can cyclohexylmethanol be used to synthesize polymers?
A18: Alkoxides derived from cyclohexylmethanol, specifically ethylmagnesium cyclohexylmethoxide, have demonstrated utility as catalysts in the stereospecific polymerization of methacrylates []. This highlights the potential of cyclohexylmethanol derivatives to act as catalysts or initiators in polymerization reactions, leading to the synthesis of polymers with controlled stereochemistry and properties.
Q17: How does the partial molar volume of cyclohexylmethanol change with temperature in dilute aqueous solutions?
A19: Studies on the partial molar volumes of cyclic alcohols, including cyclohexylmethanol, in dilute aqueous solutions at varying temperatures (298 K to 373 K) provide valuable thermodynamic data []. Understanding these properties is crucial for comprehending the behavior of such compounds in aqueous environments and for various applications involving solution-based processes.
Q18: Can cyclohexylmethanol be used in enantioselective state transfer (ESST) experiments?
A20: Yes, cyclohexylmethanol has been used as a model chiral molecule in theoretical and experimental studies exploring ESST using microwave spectroscopy [, , ]. These investigations leverage the chirality of cyclohexylmethanol conformers to demonstrate the feasibility of selectively transferring population between rotational states of different enantiomers.
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